molecular formula C10H16N4 B1455301 1-(6-Methylpyridazin-3-yl)piperidin-3-amine CAS No. 1251074-23-3

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

Cat. No. B1455301
M. Wt: 192.26 g/mol
InChI Key: ZYRVMLGTGBLTSL-UHFFFAOYSA-N
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Description

“1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1251074-23-3 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 1-(6-methyl-3-pyridazinyl)-3-piperidinylamine . It is used in scientific research and its unique structure enables diverse applications, ranging from drug discovery to catalysis.


Molecular Structure Analysis

The InChI code for “1-(6-Methylpyridazin-3-yl)piperidin-3-amine” is 1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystal Structure and Analysis

The study by Ullah and Stoeckli-Evans (2021) focuses on the crystal structure and Hirshfeld surface analysis of hydrochloride salts derived from related piperazine and pyridine compounds. This research highlights the structural comparison of salts, providing insights into molecular interactions and crystalline properties which are crucial for understanding the physical and chemical behaviors of these compounds in various applications, including material science and pharmaceutical formulation (Ullah & Stoeckli-Evans, 2021).

Surface Active Properties

Fujino and Yokoyama (2000) explored the surface tension of aqueous solutions of simple cyclic, heterocyclic, and aromatic amines, including piperazine and piperidine. Their findings on structure-aggregation relationships contribute to the understanding of how these compounds interact at interfaces, which is fundamental for the development of surfactants and for applications in chemical processing and formulation (Fujino & Yokoyama, 2000).

Functionalization and Reactivity

Takács et al. (2012) presented a study on the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, using various amines including piperidine. This research provides valuable information on the synthesis of amides and dicarboxamides from pyridazinones, opening new pathways for the creation of bioactive compounds and pharmaceutical intermediates (Takács et al., 2012).

Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases starting from compounds related to 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine to enhance their biological activity and determine their anticancer activity. This study exemplifies the application of these compounds in medicinal chemistry, specifically in the search for new treatments for prostate cancer (Demirci & Demirbas, 2019).

Luminescent Properties

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. Their work is significant for the development of fluorescent probes and materials, showing how modifications to the piperazine structure affect the photophysical properties of naphthalimides (Gan et al., 2003).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRVMLGTGBLTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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